1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane
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Overview
Description
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane is a cycloalkane derivative characterized by the presence of bromine and fluorine substituents on a cyclooctane ring. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are known for their stability and unique chemical properties .
Preparation Methods
The synthesis of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane typically involves halogenation reactionsThe reaction conditions often include the use of bromine (Br2) and a fluorinating agent under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under basic conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or reduced to hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane involves its interaction with molecular targets through its halogen substituents. The bromine and fluorine atoms can form strong bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved may include nucleophilic substitution, elimination, and addition reactions .
Comparison with Similar Compounds
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane can be compared with other halogenated cycloalkanes, such as:
- 1-Bromo-2-chlorocyclooctane
- 1-Bromo-2-fluorocyclooctane
- 1-Chloro-2-[dibromo(fluoro)methyl]cyclooctane
These compounds share similar structural features but differ in their halogen substituents, which can significantly influence their reactivity and applications.
Properties
CAS No. |
920264-94-4 |
---|---|
Molecular Formula |
C9H14Br3F |
Molecular Weight |
380.92 g/mol |
IUPAC Name |
1-bromo-2-[dibromo(fluoro)methyl]cyclooctane |
InChI |
InChI=1S/C9H14Br3F/c10-8-6-4-2-1-3-5-7(8)9(11,12)13/h7-8H,1-6H2 |
InChI Key |
NMGTTXCSGJEPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)C(F)(Br)Br)Br |
Origin of Product |
United States |
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